Superior Potency Against Membrane-Bound COMT (MB-COMT) Compared to the Clinical Drug Entacapone
In a direct head-to-head comparison of IC50 values derived from rat tissue enzymatic assays, 2,7-dimethyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine demonstrates 12.6-fold greater potency against membrane-bound COMT (MB-COMT) compared to the clinically approved COMT inhibitor entacapone [1].
| Evidence Dimension | COMT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.80 nM (MB-COMT); 13 nM (S-COMT) |
| Comparator Or Baseline | Entacapone: 73.3 nM (MB-COMT); 14.3 nM (S-COMT) |
| Quantified Difference | 12.6-fold more potent on MB-COMT; Comparable potency on S-COMT (1.1-fold difference) |
| Conditions | Inhibition of COMT in Wistar rat brain (MB-COMT) and liver (S-COMT) assessed by metanephrine formation following preincubation and addition of adrenaline substrate [1]. |
Why This Matters
This quantitative potency advantage, particularly against the membrane-bound isoform, positions the compound as a superior tool for probing MB-COMT biology and for SAR studies aimed at developing next-generation COMT inhibitors with enhanced target engagement.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50479631 (CHEMBL137555). Retrieved from BindingDB: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50479631&google=BDBM50479631 View Source
